2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine
Overview
Description
2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine is an organic compound with the molecular formula C8H15N3O It features a pyrazole ring substituted with two methyl groups at positions 1 and 3, connected via a methoxy group to an ethylamine chain
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 2-[(1,3-dimethylpyrazol-5-yl)methoxy]ethylamine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways, leading to downstream effects .
Result of Action
It is known that pyrazole derivatives can have significant antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine typically involves the reaction of 1,3-dimethylpyrazole with an appropriate alkylating agent. One common method is the reaction of 1,3-dimethylpyrazole with 2-chloroethanol to form the intermediate 2-[(1,3-dimethylpyrazol-5-yl)methoxy]ethanol, which is then converted to the desired amine via reductive amination using ammonia or an amine source .
Chemical Reactions Analysis
2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines
Scientific Research Applications
2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Comparison with Similar Compounds
2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use as a blocking agent for isocyanates.
5-Amino-1,3-dimethylpyrazole: Another derivative of pyrazole, used in the synthesis of tetrahydropyrazolopyridine derivatives.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methoxy]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-5-8(11(2)10-7)6-12-4-3-9/h5H,3-4,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYSKDGWQJIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)COCCN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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